1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy-
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Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an aldehyde group at the 5-position, a hydroxyl group at the 4-position, and a methoxy group at the 7-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- can be synthesized through several synthetic routes. One common method involves the oxidative cleavage of isosafrole, followed by a series of reactions to introduce the hydroxyl and methoxy groups at the desired positions. Another approach involves the use of catechol or 1,2-methylenedioxybenzene as starting materials, which undergo a series of reactions including condensation with glyoxylic acid and subsequent oxidation to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- typically involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as bromination, condensation, and oxidation, carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,3-Benzodioxole-5-carboxylic acid.
Reduction: Formation of 1,3-Benzodioxole-5-methanol.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.
3,4-(Methylenedioxy)benzaldehyde: Similar structure but lacks the hydroxyl and methoxy groups.
Safrole: Contains a propenyl group instead of the aldehyde group, leading to different reactivity.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-6-2-5(3-10)7(11)9-8(6)13-4-14-9/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAVSDYXLXFDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)O)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469804 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113326-44-6 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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